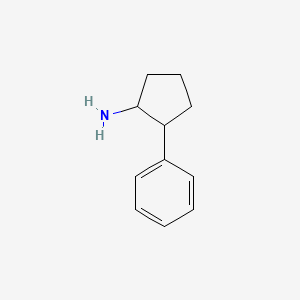
Cypenamine
Vue d'ensemble
Description
Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Cypenamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions may occur, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Cypenamine is used in scientific research to study its psychostimulant properties
Chemistry: Research on the synthesis and reactivity of this compound contributes to the broader understanding of amine chemistry.
Biology: Studies on the biological effects of this compound help elucidate its impact on biological systems.
Medicine: Although not developed for clinical use, this compound’s stimulant properties may provide insights into the development of new therapeutic agents.
Mécanisme D'action
as a psychostimulant, it is likely to interact with neurotransmitter systems in the brain, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . Further research is needed to fully understand the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Cypenamine is structurally similar to other psychostimulant compounds, such as:
Fencamfamine: Both compounds share a similar structure, but this compound is not a controlled substance and is primarily used in research.
Cyclopentamine: Another stimulant with a similar cyclopentane ring structure.
Tranylcypromine: this compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger.
Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds
Propriétés
Numéro CAS |
6604-06-4 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
Clé InChI |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
SMILES isomérique |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














